L-Prolinol: A Comprehensive Technical Guide to its Fundamental Properties for Synthesis
L-Prolinol: A Comprehensive Technical Guide to its Fundamental Properties for Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-Prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a cornerstone in modern asymmetric synthesis.[1] Its rigid pyrrolidine scaffold, coupled with its stereodefined hydroxyl and secondary amine functionalities, makes it an exceptionally versatile building block, chiral auxiliary, and precursor to powerful organocatalysts.[1][2] This guide provides an in-depth overview of the core properties of L-Prolinol, detailed experimental protocols, and mechanistic insights crucial for its effective application in research and development.
Fundamental Properties of L-Prolinol
The utility of L-Prolinol in synthesis is directly linked to its distinct physicochemical properties. These properties are summarized below.
Table 1: Physicochemical Properties of L-Prolinol
| Property | Value |
| Molecular Formula | C₅H₁₁NO[3] |
| Molar Mass | 101.15 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[4][5] |
| Melting Point | 42-44 °C[3][5] |
| Boiling Point | 74-76 °C at 2 mmHg[3][5][6] |
| Density | 1.036 g/mL at 20 °C[3][5][6] |
| Specific Rotation [α]²⁰/D | +31° (c=1 in Toluene)[3][5] |
| Refractive Index (n²⁰/D) | 1.4853[3][5] |
| Flash Point | 86 °C (187 °F)[3][6] |
| Solubility | Fully miscible in water; Soluble in chloroform.[3][5][7] |
| CAS Number | 23356-96-9[6] |
Core Applications in Asymmetric Synthesis
L-Prolinol's unique structure allows it to be employed in several key roles to control the stereochemical outcome of a reaction.
-
Chiral Building Block: As a molecule with an inherent, stable stereocenter, L-Prolinol can be incorporated directly into the structure of a target molecule, providing a foundational chiral element.[2][8]
-
Chiral Auxiliary: L-Prolinol can be temporarily attached to a prochiral substrate.[1] It then directs the stereoselective approach of a reagent to one face of the molecule.[1] After the reaction, the L-Prolinol auxiliary can be cleaved and recovered.[1] This strategy is effective in reactions such as asymmetric aldol additions, Diels-Alder reactions, and conjugate additions.[1]
-
Chiral Ligand and Organocatalyst: Derivatives of L-Prolinol are widely used as ligands for metal-catalyzed reactions and as standalone organocatalysts.[2][6][9] For instance, silyl-protected L-Prolinol derivatives are highly effective in catalyzing Michael additions via an enamine-based mechanism.[9]
Detailed Experimental Protocols
The following protocols provide standardized procedures for the synthesis of L-Prolinol and its application in a key asymmetric transformation.
This procedure details the reduction of the carboxylic acid functionality of L-proline to the primary alcohol of L-Prolinol.[6]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
(S)-Proline
-
Potassium hydroxide (KOH) solution
Procedure:
-
A suspension of lithium aluminum hydride (1.56 mol) in anhydrous THF (2.5 L) is prepared in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Powdered (S)-proline (1 mol) is added to the suspension in small portions to control the exothermic reaction.
-
The reaction mixture is heated to reflux and maintained for a minimum of one hour after the final addition of proline.
-
After the reaction is complete, the mixture is cooled in an ice bath.
-
The excess LiAlH₄ is quenched by the slow, cautious addition of a potassium hydroxide solution.
-
The resulting aluminum salts precipitate and are removed by filtration.
-
The filtrate, containing the crude L-Prolinol, is concentrated under reduced pressure to yield the final product.[1]
This protocol describes a general procedure for the enantioselective addition of a ketone to a nitroolefin, a powerful carbon-carbon bond-forming reaction.[10][11][12]
Materials:
-
L-Prolinol (or a derivative) as the catalyst
-
A nitroolefin (e.g., trans-β-nitrostyrene)
-
A ketone (e.g., cyclohexanone)
-
An acidic co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., toluene or solvent-free/neat conditions)
Procedure:
-
To a solution of the nitroolefin (1.0 mmol) in the chosen solvent, add the ketone (2.0 mmol).
-
Add the L-Prolinol catalyst (typically 10-20 mol%) and the acidic co-catalyst (10-20 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to isolate the Michael adduct.
-
The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanism of Stereochemical Control
In many of its catalytic applications, particularly with carbonyl compounds, L-Prolinol and its parent, L-proline, operate through an enamine-based catalytic cycle.[9][13][14] This mechanism is analogous to the function of Class I aldolase enzymes.[14][15]
The key steps are:
-
Enamine Formation: The secondary amine of the L-Prolinol catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[13][15]
-
Stereoselective Attack: The chiral environment created by the catalyst's pyrrolidine ring directs the enamine to attack one face of the electrophilic acceptor (e.g., a nitroolefin or another aldehyde).[13][16] This step sets the stereochemistry of the final product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the product and regenerating the L-Prolinol catalyst, allowing it to re-enter the catalytic cycle.[13][16]
Conclusion
L-Prolinol is a powerful and indispensable tool in the field of asymmetric synthesis. Its ready availability from the chiral pool, combined with its high efficiency as a building block, auxiliary, and catalyst, ensures its continued and widespread use in both academic research and the industrial development of pharmaceuticals and fine chemicals.[1][8] A thorough understanding of its fundamental properties and reaction mechanisms is critical for leveraging its full potential in the creation of complex, enantiomerically pure molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. L-(+)-Prolinol 98% [csnvchem.com]
- 6. Prolinol - Wikipedia [en.wikipedia.org]
- 7. L-(+)-Prolinol | 23356-96-9 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. L-(+)-Prolinol: a chiral auxiliary_Chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
